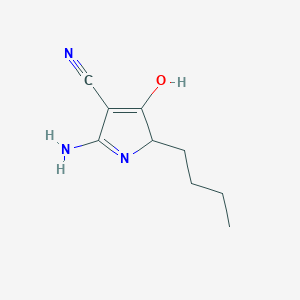
2-(4-Methoxyphenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of an olefin with a suitable methoxyphenyl-substituted alkene under photochemical conditions . This reaction typically requires the presence of a photocatalyst and UV light to proceed efficiently.
Another method involves the reduction of 2-(4-Methoxyphenyl)cyclobutan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different cyclobutane derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in THF or diethyl ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)cyclobutan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)cyclobutan-1-one: A ketone derivative with similar structural features.
trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol: An amino-substituted cyclobutane derivative.
Uniqueness
2-(4-Methoxyphenyl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3 |
Clé InChI |
BQAYWLMATOYQNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)


![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)



![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)

